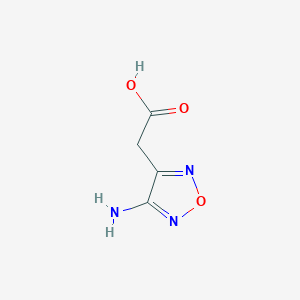

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid

Description

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid is a heterocyclic organic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable subject for research and development.

Properties

IUPAC Name |

2-(4-amino-1,2,5-oxadiazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c5-4-2(1-3(8)9)6-10-7-4/h1H2,(H2,5,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUURKRCUNDGXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NON=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring . The reaction is often carried out in the presence of a base such as TBAF (tetra-n-butylammonium fluoride) in THF (tetrahydrofuran) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

Substitution: The amino group on the oxadiazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium dichloroisocyanurate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Substitution reactions often involve reagents like acid chlorides or alkyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can produce a variety of amino-substituted oxadiazoles .

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:

The synthesis of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid typically involves multi-step chemical reactions that include the formation of the oxadiazole ring. Common methods include:

- Cyclization Reactions: Using nitriles and hydrazine derivatives to create the oxadiazole structure.

- Coupling Reactions: Combining the oxadiazole with acetic acid moieties under controlled conditions to yield the final compound.

Table 1: Summary of Synthetic Methods

| Method | Description |

|---|---|

| Cyclization | Reaction of nitriles with hydrazine derivatives |

| Coupling | Formation of oxadiazole-acetic acid derivatives |

Biological Applications

Medicinal Chemistry:

Research indicates that this compound and its derivatives exhibit promising biological activities:

- Antimicrobial Activity: Compounds within this class have shown efficacy against various pathogens, including multidrug-resistant strains. For example, modifications to the oxadiazole structure have led to agents effective against Clostridioides difficile and Enterococcus faecium .

- Anticancer Properties: The compound has been evaluated for its anticancer potential in various studies. One study reported that derivatives demonstrated significant activity against cancer cell lines, including those resistant to traditional therapies .

Table 2: Biological Activities of Derivatives

| Activity Type | Target Organisms/Cells | Efficacy Level |

|---|---|---|

| Antimicrobial | C. difficile, E. faecium | Moderate to High |

| Anticancer | Various cancer cell lines | IC50 values ranging from 0.11 µM to 13.2 µM |

Industrial Applications

Material Science:

The unique structure of this compound facilitates its use in developing new materials:

- Polymers: Its energetic properties make it suitable for use in polymer synthesis.

- Explosives: The compound's stability and reactivity allow for exploration in the field of energetic materials .

Case Studies

Case Study 1: Antimicrobial Development

A study focused on modifying oxadiazole compounds for targeted antimicrobial action within the gastrointestinal tract. The research highlighted that certain modifications could enhance activity while minimizing systemic absorption, making them effective for localized treatment .

Case Study 2: Anticancer Research

Another investigation assessed a series of oxadiazole derivatives for their anticancer properties against drug-resistant leukemia cell lines. The results indicated that specific structural modifications significantly improved potency against resistant strains .

Mechanism of Action

The mechanism of action of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid and its derivatives involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of microbial cell membranes . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid can be compared with other similar compounds, such as:

3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.

2-Amino-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the position and nature of the substituents, affecting their reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, antiplasmodial, and anticancer activities, along with structure-activity relationships (SAR) that elucidate its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features an oxadiazole ring substituted with an amino group and an acetic acid moiety. This configuration is crucial for its biological activity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, modifications in the oxadiazole structure have led to compounds with potent activity against various pathogens, including Staphylococcus aureus and multidrug-resistant strains of Enterococcus faecium .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 15e | C. difficile | 3 μg/mL |

| 26a | E. faecium | 8 μg/mL |

| 21 | Staphylococcus aureus | 4 μg/mL |

Antiplasmodial Activity

The compound also shows promise in antimalarial applications. Studies have identified that certain oxadiazole derivatives exhibit high selectivity and potency against Plasmodium falciparum, the causative agent of malaria. For example, a derivative with a specific substitution pattern demonstrated an IC50 value of 0.034 µM against the chloroquine-sensitive strain .

Table 2: Antiplasmodial Activity of Selected Compounds

| Compound | Strain | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 51 | P. falciparum NF54 | 0.034 | 1526 |

| 21 | P. falciparum | 0.045 | 1200 |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds derived from this scaffold have shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), colorectal cancer (HCT-116), and leukemia cells .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 35.58 |

| 10c | HCT-116 | 5.55 |

| 9b | HePG-2 | 1.82 |

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of oxadiazole derivatives. Modifications at various positions on the oxadiazole ring can significantly influence potency and selectivity:

- Substitution Patterns : The nature of substituents at the 4-position of the oxadiazole ring has been shown to affect both antimicrobial and anticancer activities.

- Linker Flexibility : Variations in linker length and flexibility between functional groups can enhance or reduce activity against specific pathogens .

- Functional Group Modifications : The presence of electron-withdrawing or electron-donating groups can alter the lipophilicity and solubility, impacting bioavailability .

Case Studies

Several studies have explored the effects of modifying the oxadiazole scaffold:

- A study on a series of new compounds indicated that specific substitutions led to enhanced activity against C. difficile while maintaining low cytotoxicity in normal cells .

- Another investigation demonstrated that certain analogs showed potent inhibition of topoisomerase I, suggesting a mechanism for their anticancer effects .

Q & A

Q. What are the recommended synthetic routes for 2-(4-amino-1,2,5-oxadiazol-3-yl)acetic acid, and how can reaction conditions be optimized?

The synthesis of this compound derivatives typically involves cyclization and functionalization steps. A general method includes:

- Refluxing precursors (e.g., aminothiazolones or aryl-aminothiazolones) with sodium acetate in acetic acid for 3–5 hours to form intermediates .

- Recrystallization from DMF/acetic acid mixtures to purify the product .

Optimization focuses on adjusting molar ratios (e.g., 0.1 mol precursor to 0.11 mol formyl derivatives), reaction time, and temperature to maximize yield. LC-MS and NMR should monitor intermediate formation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- High-resolution mass spectrometry (HRMS) : Confirm the exact mass (e.g., 497.181152 g/mol for related derivatives ).

- NMR spectroscopy : Identify protons on the oxadiazole ring (δ ~6.5–7.5 ppm for aromatic protons) and acetic acid moiety (δ ~2.5–3.5 ppm for methylene groups) .

- Infrared (IR) spectroscopy : Detect amine (-NH2) stretches (~3300–3500 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .

Cross-validation using multiple techniques is essential due to structural complexity.

Q. How does the compound’s stability vary under different storage and experimental conditions?

Stability depends on:

- pH : The oxadiazole ring is susceptible to hydrolysis under strongly acidic/basic conditions. Neutral buffers (pH 6–8) are recommended .

- Temperature : Store at –20°C in inert atmospheres to prevent decomposition .

- Light exposure : Protect from UV light to avoid photodegradation of the amino-oxadiazole moiety .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

DFT studies using Kohn-Sham equations can:

- Calculate HOMO-LUMO gaps to predict redox behavior. For example, the amino group’s electron-donating effects lower the LUMO energy, enhancing electrophilic reactivity .

- Simulate vibrational spectra to assign experimental IR/Raman peaks .

- Model solvent interactions (e.g., acetic acid) to optimize solvation effects in synthesis .

Q. What strategies resolve contradictions in spectral data or biological activity reports?

Contradictions may arise from:

- Tautomerism : The oxadiazole ring’s tautomeric forms (e.g., 1,2,5-oxadiazole vs. furazan) can alter spectral signatures. Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguity .

- Biological assay variability : Standardize receptor-binding assays (e.g., GluR5 ligand studies ) by controlling pH, temperature, and solvent (DMSO concentration <1% v/v) .

Q. How does this compound interact with biological targets, such as ionotropic glutamate receptors?

The oxadiazole moiety mimics carboxylate groups in glutamate, enabling competitive binding to GluR5 receptors . Methodological steps include:

- Molecular docking : Use crystal structures (PDB: 1VSO) to predict binding poses .

- Radioligand displacement assays : Measure IC50 values against [³H]kainate to quantify affinity .

- Metabolite profiling : LC-MS identifies degradation products in physiological buffers .

Q. What role does this compound play in prodrug design or pharmacokinetic optimization?

The acetic acid side chain facilitates prodrug derivatization :

- Esterification : Improve bioavailability by masking the carboxylate group (e.g., methyl esters ).

- Conjugation with targeting moieties : Attach benzimidazole derivatives (e.g., via hydrazide linkages ) for tissue-specific delivery.

Pharmacokinetic studies should assess plasma half-life (using HPLC) and metabolic stability (liver microsome assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.